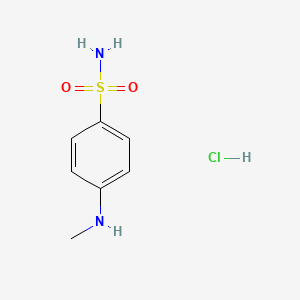
4-(Methylamino)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Methylamino)benzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 4-nitrobenzenesulfonamide with formaldehyde and methylamine, followed by reduction of the nitro group to an amino group . The final product is then converted to its hydrochloride salt form . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include formaldehyde, methylamine, and reducing agents such as hydrogen or metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid . This inhibition disrupts bacterial growth and replication, making it effective as an antibacterial agent .
Comparison with Similar Compounds
4-(Methylamino)benzene-1-sulfonamide hydrochloride is similar to other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole . it is unique in its specific structure and the presence of the methylamino group, which can influence its reactivity and biological activity . The presence of the hydrochloride salt form also enhances its solubility and stability .
Similar compounds include:
Sulfanilamide: A widely used antibacterial agent.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(methylamino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H |
InChI Key |
OGXKUXGNPIUUKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13213060.png)
![5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13213068.png)
![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)
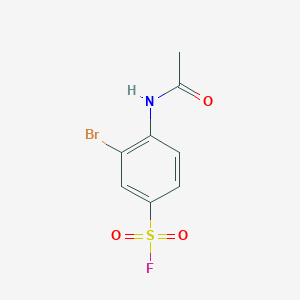
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13213098.png)
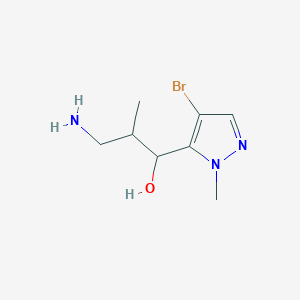
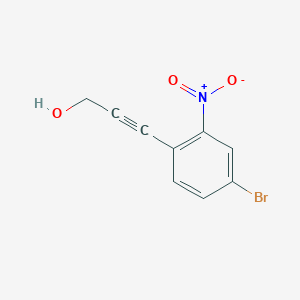
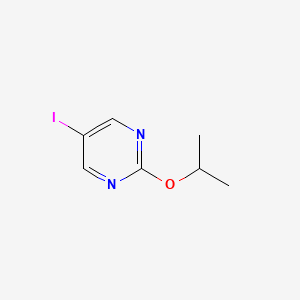

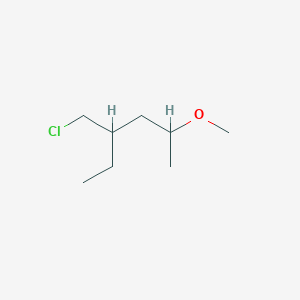

![5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
![N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine](/img/structure/B13213124.png)
